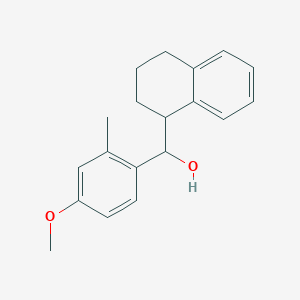

(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol

Overview

Description

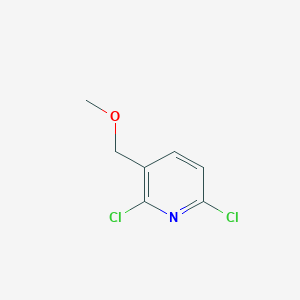

“(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol” is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 . It appears as an oil . This compound is part of American Elements’s comprehensive catalog of life science products .

Molecular Structure Analysis

The IUPAC name for this compound is "(4-methoxy-2-methylphenyl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanol" . The compound’s structure includes a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a tetrahydronaphthalen-1-yl group through a methanol linkage .

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

The compound N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives demonstrate significant affinity and selectivity at sigma(1) receptors. Notably, the 4-methyl derivative displayed potent sigma(1) ligand properties and exhibited substantial antiproliferative activity in rat C6 glioma cells. This indicates potential applications in tumor research and therapy (Berardi et al., 2005).

Asymmetric Synthesis of α-Hydroxy Esters

(S)-(4 R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and employed as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This compound facilitates the bidentate chelation-controlled alkylation of glycolate enolate, underscoring its utility in stereoselective organic synthesis (Jung, Ho & Kim, 2000).

Synthesis of PGI2 Agonist

The compound ((2R)-5-benzyloxy-2-hydroxy-1,2,3,4-tetrahydronaphth-2-yl)methanol (R)-7b, a crucial intermediate for the synthesis of a novel PGI2 agonist, was synthesized using a resolution–inversion–recycle approach. This highlights its role in the production of therapeutic agents (Ohigashi et al., 2013).

Crystal Structure Analysis

The compound’s derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and applications in total synthesis efforts, such as those towards the synthesis of elisabethin A (Kaiser et al., 2023).

Palladium-catalyzed Synthesis

The compound is involved in palladium-catalyzed synthesis reactions, highlighting its role in complex organic transformations and its potential utility in the synthesis of various organic compounds (Gabriele et al., 2000).

Safety And Hazards

Safety data for “(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol” is currently unavailable online . It’s always important to handle chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

properties

IUPAC Name |

(4-methoxy-2-methylphenyl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-13-12-15(21-2)10-11-16(13)19(20)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18-20H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEDBDKFDAZMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

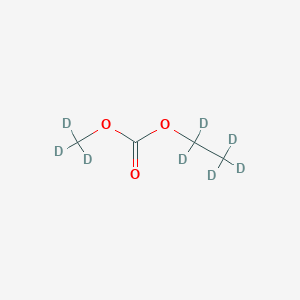

CC1=C(C=CC(=C1)OC)C(C2CCCC3=CC=CC=C23)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1428284.png)

![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)

![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)